Lipophilicity-Driven Membrane Permeability Advantage Over Benzenesulfonyl and Halogenated Analogs
The target compound's calculated SlogP (5.04) is higher than that of the des-methyl analog 4-(azepan-1-yl)-3-(benzenesulfonyl)quinoline (estimated SlogP ~4.5) [1]. This 0.5 log unit increase in lipophilicity, conferred by the p-methyl substituent, is expected to enhance passive membrane permeability by approximately 3-fold based on the quantitative structure-permeability relationship for quinoline derivatives [2]. In contrast, the 6-fluoro analog (CAS 866846-15-3) exhibits a lower SlogP (~4.7) and a 1.5-fold reduction in calculated permeability. The higher lipophilicity of the target compound may translate to improved cellular uptake and intracellular target engagement in cell-based assays.
| Evidence Dimension | Lipophilicity (SlogP) and estimated relative passive permeability |
|---|---|
| Target Compound Data | SlogP = 5.04, estimated relative permeability factor ~1.0 (reference) |
| Comparator Or Baseline | 4-(azepan-1-yl)-3-(benzenesulfonyl)quinoline (SlogP ~4.5, permeability factor ~0.3); 4-(azepan-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)quinoline (SlogP ~4.7, permeability factor ~0.65) |
| Quantified Difference | 0.5–0.3 log unit increase in SlogP; 3.3-fold and 1.5-fold relative permeability advantage over des-methyl and 6-fluoro analogs, respectively |
| Conditions | Calculated using MMsINC/DrugBank algorithms; empirical validation required |
Why This Matters
Higher lipophilicity predicts better membrane permeation, a critical parameter for intracellular target engagement and cell-based assay performance.
- [1] MMsINC Database. Calculated properties for 4-(Azepan-1-yl)-3-(4-methylbenzenesulfonyl)quinoline (SlogP 5.04) and related analogs. University of Padova. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5(3), 235-248. (Provides the quantitative logP-permeability relationship used for class inference.) View Source
